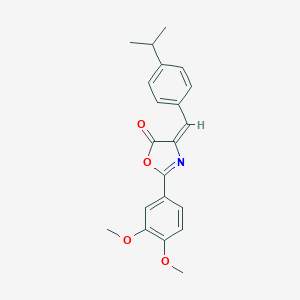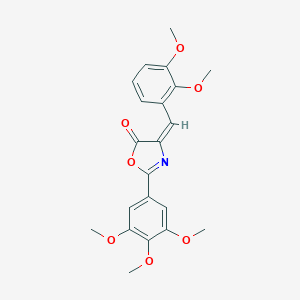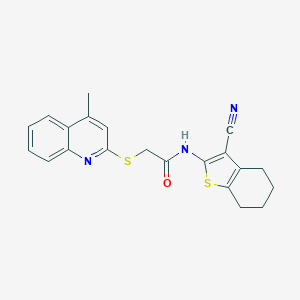![molecular formula C22H19NO4 B381824 2-(3,4-diméthoxyphénéthyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326907-60-2](/img/structure/B381824.png)
2-(3,4-diméthoxyphénéthyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their diverse biological activities and applications in medicinal chemistry
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary targets of the compound “2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” are currently unknown. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Mode of Action
Isoquinoline derivatives are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, modulating their activity, and affecting cellular processes .
Biochemical Pathways
Isoquinoline derivatives can affect various biochemical pathways depending on their specific targets . For example, some isoquinoline derivatives have been found to inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation.
Result of Action
Isoquinoline derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Méthodes De Préparation
The synthesis of 2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which uses phenylethanols and nitriles to produce isoquinoline derivatives via a tandem annulation process . Another approach is the Pomeranz-Fritsch method, which employs aromatic aldehydes and aminoacetals under acidic conditions to yield isoquinolines . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
2-(3,4-Dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Comparaison Avec Des Composés Similaires
2-(3,4-Dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives such as:
3,4-Dihydroisoquinoline: Known for its pharmacological properties, including anti-nausea and antidiabetic activities.
Benzimidazo[2,1-a]isoquinoline: Noted for its environmentally friendly synthesis and potential biological activities.
Tetrahydroisoquinoline: Widely used in medicinal chemistry for its diverse biological activities. The uniqueness of 2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-26-18-10-9-14(13-19(18)27-2)11-12-23-21(24)16-7-3-5-15-6-4-8-17(20(15)16)22(23)25/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNMCXFYJFXICQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B381743.png)
![2-Methyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B381744.png)
![2-methyl-8-quinolinyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B381746.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B381747.png)
![1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone](/img/structure/B381748.png)

![7-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one](/img/structure/B381753.png)
![Dimethyl 5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}isophthalate](/img/structure/B381755.png)
![methyl 2,4-dimethyl-5-{[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B381757.png)
![Dimethyl 5-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}isophthalate](/img/structure/B381758.png)
![ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B381759.png)
![ethyl 4-(4-methoxyphenyl)-2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B381762.png)


